N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound characterized by its unique structural components, including a dioxothiolan ring, an ethylphenoxy group, and a furan-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Dioxothiolan Ring: This step involves the cyclization of a suitable precursor, such as a thiol or disulfide, under oxidative conditions to form the 1,1-dioxothiolan ring.
Attachment of the Ethylphenoxy Group: This can be achieved through a nucleophilic substitution reaction where an ethylphenol derivative reacts with an appropriate electrophile.
Incorporation of the Furan-2-ylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan-2-ylmethyl group to the intermediate compound.
Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the intermediate compound reacts with a suitable amine to form the propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the dioxothiolan ring or the furan moiety.
Substitution: The ethylphenoxy and furan-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but typical reagents include halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets or pathways.
Industry
In industrial applications, the compound might be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The dioxothiolan ring and furan moiety could play crucial roles in binding to molecular targets, while the ethylphenoxy group might influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)-N-(furan-2-ylmethyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the dioxothiolan ring, ethylphenoxy group, and furan-2-ylmethyl moiety together creates a compound with potentially novel properties and applications.
Properties
Molecular Formula |
C20H25NO5S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H25NO5S/c1-3-16-6-8-18(9-7-16)26-15(2)20(22)21(13-19-5-4-11-25-19)17-10-12-27(23,24)14-17/h4-9,11,15,17H,3,10,12-14H2,1-2H3 |
InChI Key |
NGALZHVYTLPWRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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